molecular formula C15H15BrFN3O5 B2461896 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate CAS No. 1396794-55-0

5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate

Cat. No.: B2461896
CAS No.: 1396794-55-0
M. Wt: 416.203
InChI Key: KPANHIIIISYFCG-UHFFFAOYSA-N
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Description

5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azetidine, oxadiazole, and benzyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the benzyl and oxadiazole groups. Common reagents used in these reactions include bromine, fluorine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce azetidine derivatives with altered functional groups.

Scientific Research Applications

5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
  • 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole oxalate

Uniqueness

Compared to similar compounds, 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[1-[(5-bromo-2-fluorophenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFN3O.C2H2O4/c1-8-16-13(19-17-8)10-6-18(7-10)5-9-4-11(14)2-3-12(9)15;3-1(4)2(5)6/h2-4,10H,5-7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPANHIIIISYFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC3=C(C=CC(=C3)Br)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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